molecular formula C8H11NO3S B14911415 4-(2-Azanylethyl)benzenesulfonic acid

4-(2-Azanylethyl)benzenesulfonic acid

Cat. No.: B14911415
M. Wt: 201.25 g/mol
InChI Key: RYBFWJVHZIKGQJ-UHFFFAOYSA-N
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Description

4-(2-Azanylethyl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring an ethylamine (-CH₂CH₂NH₂) substituent at the para position of the benzene ring. Benzenesulfonic acids are widely studied for their strong acidity, solubility in polar solvents, and diverse applications in pharmaceuticals, dyes, and materials science .

Properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBFWJVHZIKGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azanylethyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group. The reaction proceeds as follows:

C6H6+SO3C6H5SO3H\text{C}_6\text{H}_6 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} C6​H6​+SO3​→C6​H5​SO3​H

The resulting benzenesulfonic acid can then be further reacted with ethylenediamine to introduce the ethylamine group:

C6H5SO3H+NH2CH2CH2NH2C6H4(SO3H)(CH2CH2NH2\text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{CH}_2\text{CH}_2\text{NH}_2 C6​H5​SO3​H+NH2​CH2​CH2​NH2​→C6​H4​(SO3​H)(CH2​CH2​NH2​

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters and structural features of 4-(2-Azanylethyl)benzenesulfonic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Key Applications/Properties Reference
4-(2-Azanylethyl)benzenesulfonic acid (hypothetical) C₈H₁₁NO₃S 201.24 (calculated) Not reported Potential coordination chemistry, drug delivery
4-(4-Hydroxy-1-naphthylazo)benzenesulfonic acid (HNABA) C₁₆H₁₂N₂O₄S 328.34 Colorimetric Fe³⁺ detection, pH-sensitive dye
4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid C₁₆H₁₂N₂O₄S 328.34 -1.03 Dye synthesis, optical applications
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid C₁₀H₁₀N₂O₄S 254.26 Heterocyclic building block, medicinal chemistry
2,4,6-Trinitrobenzenesulfonic acid (TNBS) C₆H₃N₃O₇S 261.17 ~0.5 UC disease modeling, protein modification
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid C₂₀H₁₃N₃O₅S 407.40 Antimicrobial activity

Key Observations:

  • Acidity: Substituents significantly influence pKa. For example, HNABA and its analogs exhibit strong acidity (pKa ~ -1.03) due to electron-withdrawing azo groups , while TNBS is even more acidic (pKa ~0.5) due to nitro groups .
  • Molecular Weight: Bulkier substituents (e.g., naphthylazo groups) increase molecular weight, impacting solubility and biological membrane permeability .
  • Functional Groups: The azanylethyl group in 4-(2-Azanylethyl)benzenesulfonic acid may enhance coordination with metal ions, similar to Cd²⁺ complexes observed with azo-substituted derivatives .

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